molecular formula C12H13NO5 B10759970 N-Succinyl phenylglycine

N-Succinyl phenylglycine

Cat. No.: B10759970
M. Wt: 251.23 g/mol
InChI Key: GQFHIYFXQQEWME-LLVKDONJSA-N
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Description

N-Succinyl Phenylglycine is an organic compound with the molecular formula C12H13NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Succinyl Phenylglycine can be synthesized through a one-pot method involving the dynamic kinetic resolution of N-succinyl-amino acids. This process utilizes two enzymes: D-succinylases from Cupriavidus species and N-succinyl-amino acid racemase from Geobacillus stearothermophilus . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the efficiency of the enzymatic reactions.

Industrial Production Methods

Industrial production of this compound often employs chemoenzymatic methods due to their higher catalytic efficiency and lower environmental impact compared to traditional chemical synthesis. These methods integrate chemical synthesis steps with enzymatic conversions, allowing for the production of enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

N-Succinyl Phenylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-Succinyl Phenylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Succinyl Phenylglycine involves its interaction with specific enzymes, such as N-acylamino acid racemase. This enzyme catalyzes the racemization of this compound, facilitating its conversion between different enantiomeric forms. The process involves the formation of a Mn2±stabilized enolate anion intermediate, which is crucial for the enzyme’s catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Succinyl Phenylglycine is unique due to its specific structural features and the ability to undergo a variety of chemical reactions. Its versatility in synthetic and industrial applications sets it apart from other similar compounds .

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

4-[[(R)-carboxy(phenyl)methyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C12H13NO5/c14-9(6-7-10(15)16)13-11(12(17)18)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,13,14)(H,15,16)(H,17,18)/t11-/m1/s1

InChI Key

GQFHIYFXQQEWME-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

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